molecular formula C15H15NO3 B13512493 methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate

methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate

Cat. No.: B13512493
M. Wt: 257.28 g/mol
InChI Key: YRTUQJXUTZRUPF-UHFFFAOYSA-N
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Description

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate is an organic compound with the molecular formula C14H13NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both an aldehyde and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate typically involves the reaction of 2-formylpyrrole with methyl 3-phenylpropanoate under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Methyl 2-(2-carboxy-1H-pyrrol-1-yl)-3-phenylpropanoate

    Reduction: Methyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-3-phenylpropanoate

    Substitution: Various halogenated or nitrated derivatives of the original compound

Scientific Research Applications

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrrole ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate
  • Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate
  • Methyl 2-(2-formyl-1H-pyrrol-1-yl)butanoate

Uniqueness

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate is unique due to the presence of both an aldehyde and an ester functional group, as well as the phenyl substituent on the propanoate chain. This combination of functional groups and structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 2-(2-formylpyrrol-1-yl)-3-phenylpropanoate

InChI

InChI=1S/C15H15NO3/c1-19-15(18)14(10-12-6-3-2-4-7-12)16-9-5-8-13(16)11-17/h2-9,11,14H,10H2,1H3

InChI Key

YRTUQJXUTZRUPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N2C=CC=C2C=O

Origin of Product

United States

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